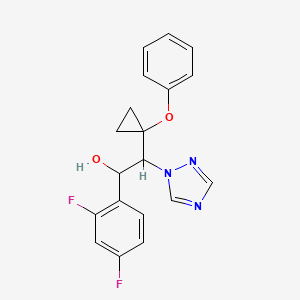
1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl and Phenoxy Groups: These groups can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections or other diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes or interfere with cellular processes by binding to specific molecular targets, such as proteins or nucleic acids.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used to treat serious fungal infections.
Uniqueness
1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol may have unique properties due to the presence of the difluorophenyl and phenoxycyclopropyl groups, which could enhance its biological activity or selectivity compared to other triazole derivatives.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-13-6-7-15(16(21)10-13)17(25)18(24-12-22-11-23-24)19(8-9-19)26-14-4-2-1-3-5-14/h1-7,10-12,17-18,25H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWKCLVFFVOIEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(C2=C(C=C(C=C2)F)F)O)N3C=NC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C(C(C2=C(C=C(C=C2)F)F)O)N3C=NC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole](/img/structure/B8044513.png)
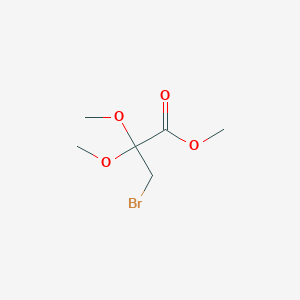
![N-[5-(dimethylsulfamoyl)-4-ethyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8044546.png)
![4-[Methylsulfanyl(morpholin-4-yl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8044549.png)
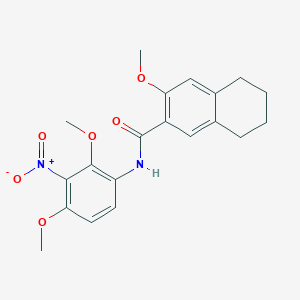
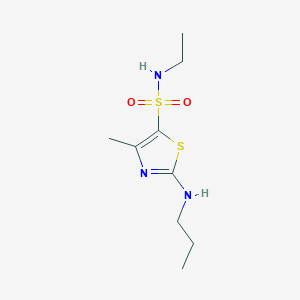
![(Z)-1-[4-(1,3-dioxolan-2-yl)phenyl]-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one](/img/structure/B8044566.png)
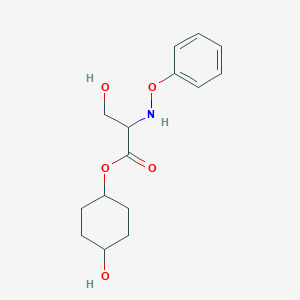

![3-[4-[2-[4-(2-Cyanoethoxy)phenyl]propan-2-yl]phenoxy]propanenitrile](/img/structure/B8044573.png)
![N-[[[2-(2,4-difluorophenyl)-2-hydroxy-2-(1-methylsulfonylcyclopropyl)ethyl]amino]methyl]-N'-methylmethanimidamide](/img/structure/B8044594.png)
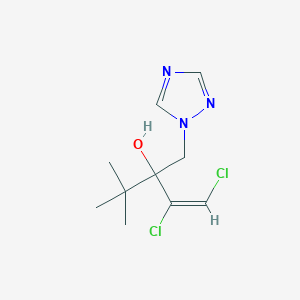
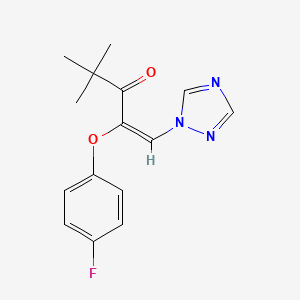
![N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide](/img/structure/B8044623.png)
